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Compound of Interest

Compound Name: 5-lodofuran-2-carboxylic acid

Cat. No.: B099053

Introduction: The Privileged Role of Halogenated
Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated
heterocyclic scaffolds is a cornerstone of rational drug design. These motifs are prized for their
ability to modulate the physicochemical properties of lead compounds, thereby enhancing
potency, selectivity, and pharmacokinetic profiles. Among these, the furan-2-carboxylic acid
framework serves as a versatile and bio-isosterically sound starting point for the synthesis of
novel therapeutic agents.[1] The introduction of an iodine atom at the 5-position yields 5-
lodofuran-2-carboxylic acid, a molecule of significant interest. This application note provides
a detailed exploration of the utility of 5-lodofuran-2-carboxylic acid in drug discovery,
complete with experimental protocols and a discussion of the underlying chemical principles
that make it a valuable tool for medicinal chemists.

The furan ring itself is a common feature in a multitude of pharmacologically active compounds,
where it can act as a bioisostere for a phenyl ring, offering altered steric and electronic
properties that can improve metabolic stability and drug-receptor interactions.[1] The carboxylic
acid moiety provides a crucial anchor for hydrogen bonding and salt bridge formation with
biological targets. The addition of iodine at the 5-position introduces a unique set of properties,
most notably the capacity for halogen bonding, a strong, directional non-covalent interaction
that can significantly enhance binding affinity and selectivity.
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Physicochemical Properties of 5-lodofuran-2-
carboxylic Acid

A thorough understanding of the physicochemical properties of a building block is fundamental
to its effective application in a drug discovery program. The key properties of 5-lodofuran-2-
carboxylic acid are summarized in the table below.

Property Value Source

CAS Number 18614-11-4 [2]

Molecular Formula CsH3lOs [3]

Molecular Weight 237.98 g/mol [3]

Appearance White to off-white crystalline Commercial Suppliers

powder

- Soluble in many organic
Solubility vent General Knowledge
solvents

The Dual Functionality of 5-lodofuran-2-carboxylic
Acid in Drug Design

The strategic advantage of 5-lodofuran-2-carboxylic acid lies in its dual functionality. The
carboxylic acid at the 2-position serves as a versatile handle for amide bond formation,
allowing for the exploration of a wide range of substituents to probe the active site of a target
protein. Simultaneously, the iodine atom at the 5-position acts as a "molecular anchor" and a
versatile synthetic handle for carbon-carbon and carbon-nitrogen bond-forming reactions.

The Role of the Furan-2-Carboxylic Acid Moiety

The furan-2-carboxylic acid core is a well-established pharmacophore. The carboxylic acid can
engage in critical hydrogen bonding interactions with amino acid residues such as arginine,
lysine, and histidine in a protein's active site. Its acidic nature also allows for the formation of
salts, which can improve solubility and bioavailability.
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The Strategic Importance of the lodine Atom

The iodine atom imparts several key advantages:

» Halogen Bonding: lodine is a highly effective halogen bond donor. This is due to the
presence of a "o-hole," a region of positive electrostatic potential on the outermost portion of
the iodine atom, which can interact favorably with electron-rich atoms like oxygen and
nitrogen in a protein backbone or side chain. This directional interaction can significantly
contribute to the binding affinity and selectivity of a ligand.

 Increased Lipophilicity: The introduction of a halogen atom generally increases the
lipophilicity of a molecule, which can enhance its ability to cross cell membranes and
improve its pharmacokinetic properties.

» Metabolic Stability: Halogenation can block sites of metabolism, leading to a longer half-life
of the drug candidate.

e Synthetic Handle: The carbon-iodine bond is highly amenable to a variety of palladium-
catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-
Hartwig amination. This allows for the late-stage diversification of lead compounds, a crucial
strategy in modern medicinal chemistry.

Application in Drug Discovery: A Workflow

The following diagram illustrates a typical workflow for the utilization of 5-lodofuran-2-
carboxylic acid in a fragment-based or lead optimization drug discovery campaign.
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A typical drug discovery workflow utilizing 5-lodofuran-2-carboxylic acid.

Experimental Protocols
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The following protocols provide detailed, step-by-step methodologies for key synthetic
transformations involving 5-lodofuran-2-carboxylic acid.

Protocol 1: Synthesis of 5-lodofuran-2-carboxylic Acid

This protocol describes the direct iodination of furan-2-carboxylic acid.

Materials:

Furan-2-carboxylic acid

e lodine (I2)

e Periodic acid (HslOe)
 Sulfuric acid (concentrated)

» Acetic acid

o Water

e Sodium thiosulfate

e Dichloromethane (DCM)

e Magnesium sulfate (anhydrous)

Procedure:

In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) in a mixture of acetic acid
and a small amount of water.

e Add iodine (0.5 eq) and periodic acid (0.25 eq) to the solution.
o Carefully add a catalytic amount of concentrated sulfuric acid.

 Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by
TLC.
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e Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to
guench the excess iodine.

o Extract the product with dichloromethane (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

» Concentrate the filtrate under reduced pressure to yield the crude product.

 Purify the crude product by recrystallization or column chromatography to obtain pure 5-
lodofuran-2-carboxylic acid.

Protocol 2: Amide Coupling of 5-lodofuran-2-carboxylic
Acid

This protocol details a standard amide coupling procedure using HATU as the coupling agent.
Materials:

e 5-lodofuran-2-carboxylic acid

e Amine of choice

» HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

» N,N-Diisopropylethylamine (DIPEA)

¢ N,N-Dimethylformamide (DMF)

o Ethyl acetate

o Saturated aqueous sodium bicarbonate

e Brine

¢ Anhydrous sodium sulfate
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Procedure:

» To a solution of 5-lodofuran-2-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1
eq).

o Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
e Add HATU (1.2 eq) portion-wise to the reaction mixture.

 Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC
or LC-MS.

 Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium
bicarbonate (2x) and brine (1x).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography to afford the desired amide.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a 5-
lodofuran-2-carboxylate Derivative

This protocol describes the palladium-catalyzed cross-coupling of a methyl 5-iodofuran-2-
carboxylate with a boronic acid. The ester is used to protect the carboxylic acid functionality.

Materials:

Methyl 5-iodofuran-2-carboxylate (prepared by esterification of 5-lodofuran-2-carboxylic
acid)

 Aryl or heteroaryl boronic acid
o Pd(PPhs)s (Palladium(O)tetrakis(triphenylphosphine))
e Potassium carbonate (K2CO3s)

e 1 4-Dioxane
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Water

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

In a Schlenk flask, combine methyl 5-iodofuran-2-carboxylate (1.0 eq), the boronic acid (1.2
eq), Pd(PPhs)a (0.05 eq), and K2COs (2.0 eq).

e Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

e Add degassed 1,4-dioxane and water (4:1 v/v).

o Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
 After cooling to room temperature, dilute the mixture with ethyl acetate and water.

o Separate the layers and extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

» Purify the crude product by column chromatography to yield the coupled ester.

e The ester can then be hydrolyzed to the corresponding carboxylic acid using standard
conditions (e.g., LIOH in THF/water).

Case Study: Targeting Protein Kinases with
Substituted Furan Scaffolds

While a specific drug containing the 5-lodofuran-2-carboxylic acid moiety is not yet on the
market, the utility of closely related scaffolds is well-documented in the patent literature and
medicinal chemistry journals. For instance, derivatives of benzofuran-2-carboxylic acid have
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been identified as potent inhibitors of Pim-1 kinase and Lymphoid Tyrosine Phosphatase (LYP),
both of which are important targets in oncology and immunology.[4][5]

The following diagram illustrates the binding of a hypothetical inhibitor containing the 5-
lodofuran-2-carboxylic acid scaffold to the active site of a protein kinase.
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Hypothetical binding mode of a 5-lodofuran-2-carboxylic acid derivative in a kinase active
site.

In this model, the carboxylate forms a salt bridge with a conserved catalytic lysine. The furan
oxygen can act as a hydrogen bond acceptor with the hinge region of the kinase. The iodine
atom forms a halogen bond with the gatekeeper residue, a key determinant of inhibitor
selectivity. The aryl group, introduced via a Suzuki coupling, occupies a hydrophobic pocket
near the DFG motif, while the amide substituent provides further interactions to enhance
potency.

Conclusion

5-lodofuran-2-carboxylic acid is a highly versatile and strategically valuable building block in
modern drug discovery. Its dual functionality allows for the systematic exploration of chemical
space through both amide coupling and palladium-catalyzed cross-coupling reactions. The
presence of the iodine atom not only provides a key synthetic handle but also offers the
potential for halogen bonding, a powerful tool for enhancing ligand-target interactions. The
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protocols and workflows presented in this application note provide a solid foundation for
researchers and scientists to leverage the unique properties of 5-lodofuran-2-carboxylic acid
in their quest for novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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